(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate (S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648554
InChI: InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/b18-16+/t22-/m1/s1
SMILES: CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Molecular Formula: C25H31NO4
Molecular Weight: 409.5 g/mol

(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate

CAS No.:

Cat. No.: VC13648554

Molecular Formula: C25H31NO4

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate -

Specification

Molecular Formula C25H31NO4
Molecular Weight 409.5 g/mol
IUPAC Name ethyl (E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate
Standard InChI InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/b18-16+/t22-/m1/s1
Standard InChI Key QOCQMJHAWNNWAV-WTYVIMSDSA-N
Isomeric SMILES CCOC(=O)/C(=C/[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C
SMILES CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Canonical SMILES CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C26H31NO4\text{C}_{26}\text{H}_{31}\text{NO}_4 and a molecular weight of 433.53 g/mol . Its structure features:

  • A biphenyl moiety at position 5, providing hydrophobicity and π-π stacking potential.

  • An (E)-configured α,β-unsaturated ester at position 2, which influences reactivity in subsequent reduction or conjugation steps.

  • A tert-butoxycarbonyl (Boc)-protected amine at position 4, ensuring stability during synthetic transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2131788-25-3
Molecular FormulaC26H31NO4\text{C}_{26}\text{H}_{31}\text{NO}_4
Configuration(S,E)
Boiling PointNot reported
SolubilityLikely soluble in DCM, THF

Stereochemical Considerations

The (S,E) designation indicates absolute configuration at C4 and geometry of the double bond. Enantiomeric purity is crucial for sacubitril’s biological activity, as the (R,E)-isomer (CAS: 1012341-48-8) is a known impurity with divergent pharmacokinetic properties . Chiral HPLC methods resolve these isomers with >93% enantiomeric excess (e.e.) under optimized conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is synthesized via a seven-step sequence from 4-iodobiphenyl:

  • Heck Coupling: Ethylene insertion forms the styrene intermediate.

  • Wacker Oxidation: Converts styrene to acetaldehyde with 80% yield.

  • Asymmetric Aldol Reaction: Establishes the (S)-configuration using Evans’ oxazolidinone auxiliaries .

Flow Chemistry Advancements

Batch synthesis limitations (e.g., long reaction times, poor mixing) are mitigated by continuous flow systems:

  • Tube-in-Tube Reactors: Enable gas-liquid reactions (e.g., aerobic oxidations) with precise temperature control .

  • Inline Purification: QP-SA and QP-TU scavengers remove metal catalysts post-reaction, reducing downstream processing .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldSource
AldolLiOH·H₂O, DCM, 0–10°C79.1%
EsterificationSOCl₂, EtOH99%
Boc DeprotectionHCl (gaseous) in EtOAc95%

Applications in Pharmaceutical Synthesis

Role in Sacubitril Production

The compound serves as the penultimate precursor to sacubitril. Key transformations include:

  • Ester Hydrolysis: Converted to the carboxylic acid (CAS: 1012341-48-8) using LiOH .

  • Boc Deprotection: Exposes the primary amine for coupling with valsartan’s tetrazole moiety .

Quality Control Metrics

Regulatory guidelines mandate strict specifications:

  • Purity: ≥99.5% by HPLC (λ = 254 nm).

  • Impurities: <0.1% (R,E)-isomer, confirmed via chiral columns (Chiralpak AD-H) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.60–7.55 (m, 4H, biphenyl), 5.82 (s, 1H, NH), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 1.45 (s, 9H, Boc) .

  • IR (neat): 1745 cm⁻¹ (C=O ester), 1689 cm⁻¹ (C=O Boc) .

Chromatographic Methods

  • HPLC: C18 column (4.6 × 150 mm), 70:30 MeCN/H₂O, 1.0 mL/min, t₃ = 8.2 min .

  • Chiral HPLC: Chiralpak AD-3, 90:10 n-Hexane/IPA, t₍S,E₎ = 12.7 min, t₍R,E₎ = 14.9 min .

Industrial-Scale Challenges

Cost and Scalability

  • Raw Material Costs: Biphenyl derivatives account for 60% of total synthesis expenses .

  • Catalyst Recycling: Pd catalysts from Heck couplings are recovered via QuadraPure resins, reducing costs by ~15% .

Environmental Impact

  • Solvent Waste: Flow systems reduce dichloromethane usage by 40% compared to batch .

  • E-Factor: Improved from 32 (batch) to 19 (flow), aligning with green chemistry principles .

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